Cas no 1256345-99-9 ((2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid)

(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring an isobutoxy substituent and a trifluoromethyl group on the phenyl ring. This compound serves as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with enhanced steric and electronic properties. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it useful in pharmaceutical and agrochemical applications. The isobutoxy moiety further modulates reactivity and solubility, facilitating selective transformations. Its well-defined structure and stability under typical coupling conditions make it a reliable reagent for constructing complex molecules in medicinal chemistry and material science. Proper handling under inert conditions is recommended to preserve its reactivity.
(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid structure
1256345-99-9 structure
Product Name:(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid
CAS No:1256345-99-9
MF:C11H14BF3O3
MW:262.033274173737
MDL:MFCD16036116
CID:828201
PubChem ID:53216396
Update Time:2025-06-09

(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid
    • (2-Isobutoxy-5-(trifluoromethyl)-phenyl)boronic acid
    • 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid
    • [2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid
    • 2-(2-METHYLPROPOXY)-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID
    • (2-Isobutoxy-5-(trifluoromethyl)phenyl)boronicacid
    • YYWZYPLOMFBKDT-UHFFFAOYSA-N
    • 1256345-99-9
    • MFCD16036116
    • BS-19731
    • DTXSID20681638
    • CS-0174150
    • AKOS015837542
    • DB-365138
    • Boronic acid, B-[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]-
    • MDL: MFCD16036116
    • Inchi: 1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3
    • InChI Key: YYWZYPLOMFBKDT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(B(O)O)C=1)OCC(C)C)(F)F

Computed Properties

  • Exact Mass: 262.09900
  • Monoisotopic Mass: 262.0988090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 1.42000

(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1256345-99-9)(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid
Order Number:A1046111
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:21
Price ($):155.0/258.0
Email:sales@amadischem.com

Additional information on (2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid

Comprehensive Overview of (2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS No. 1256345-99-9)

(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS No. 1256345-99-9) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a unique molecular structure combining an isobutoxy group and a trifluoromethyl group, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions. Its CAS number 1256345-99-9 ensures precise identification in chemical databases, catering to researchers seeking high-purity reagents for advanced applications.

The growing demand for fluorinated boronic acids like (2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid is driven by their role in developing PET radiopharmaceuticals and bioconjugation probes. Recent studies highlight its compatibility with green chemistry protocols, aligning with industry trends toward sustainable synthesis. Researchers frequently search for "trifluoromethyl phenylboronic acid applications" or "CAS 1256345-99-9 solubility data," reflecting interest in its physicochemical properties and reactivity.

In drug discovery, this compound’s electron-withdrawing trifluoromethyl group enhances metabolic stability in candidate molecules. Its boronic acid moiety enables selective protein targeting, particularly in protease inhibitor design. Analytical techniques such as NMR spectroscopy and HPLC-MS are commonly employed to verify its purity, addressing quality concerns raised in queries like "how to characterize 1256345-99-9."

Material scientists exploit CAS 1256345-99-9 for constructing fluorescent molecular sensors, leveraging its ability to form reversible complexes with diols. The compound’s isobutoxy side chain improves solubility in nonpolar media, a feature often explored in "boronic acid-based polymer modification" studies. Storage recommendations typically emphasize anhydrous conditions to prevent boroxine formation, a key consideration for long-term stability.

Emerging applications include its use in covalent organic frameworks (COFs) and heterogeneous catalysis, where its structural rigidity contributes to porous material design. Patent analyses reveal increasing references to 1256345-99-9 in OLED material patents, particularly for electron-transport layers. These developments respond to frequent searches on "boronic acids in optoelectronics" and "trifluoromethyl arylboronates synthesis."

Quality control protocols for (2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid typically specify >98% purity by HPLC, with residual solvent limits adhering to ICH guidelines. Suppliers often provide custom synthesis services for isotope-labeled variants (11B, 19F), meeting demand from nuclear medicine research. Such specialized offerings address niche queries like "deuterated 1256345-99-9 suppliers."

Recent methodological advances demonstrate its efficacy in aqueous-phase cross-coupling, reducing reliance on toxic solvents. This aligns with Google Scholar metrics showing rising interest in "water-compatible boronic acid reactions." Computational studies of CAS 1256345-99-9 also investigate its hydrogen-bonding capacity, relevant to supramolecular chemistry applications.

In summary, (2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid represents a versatile building block bridging multiple disciplines. Its CAS registry number 1256345-99-9 serves as a critical identifier for researchers exploring fluorinated organoboron chemistry, while ongoing innovations continue to expand its utility across cutting-edge scientific domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256345-99-9)(2-Isobutoxy-5-(trifluoromethyl)phenyl)boronic acid
A1046111
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):155.0/258.0
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